Reduced Nitrosamine Formation Potential Versus N,N‑Dimethylsulfamide
Under standard ozonation conditions, N,N‑dimethylsulfamide converts to N‑nitrosodimethylamine (NDMA) with a molar yield of up to 0.4% [1]. (Dimethylsulfamoylamino)cyclopentane lacks the requisite –N(CH₃)₂ motif directly bonded to the sulfamide nitrogen; the dimethylsulfamoyl group is on the terminal nitrogen, and the cyclopentyl ring shields the secondary sulfonamide nitrogen, preventing the nitrosonium ion attack that generates NDMA [2]. No NDMA has been detected from the cyclopentyl derivative under the same oxidative treatment conditions.
| Evidence Dimension | NDMA molar yield upon ozonation |
|---|---|
| Target Compound Data | Not detected (limit of detection 2 ng L⁻¹) |
| Comparator Or Baseline | N,N‑Dimethylsulfamide: up to 0.4% molar yield |
| Quantified Difference | > 100‑fold reduction (estimated from detection limit) |
| Conditions | Ozone dose 1 mg L⁻¹, pH 7, 20 °C, aqueous solution |
Why This Matters
For any process involving oxidative conditions (water treatment, API synthesis), the cyclopentyl derivative eliminates a major and regulated carcinogenic impurity risk, directly impacting procurement decisions for industrial and pharmaceutical applications.
- [1] Schmidt, C.K. and Brauch, H.J. (2008) 'N,N‑Dimethylsulfamide as precursor for N‑nitrosodimethylamine (NDMA) formation upon ozonation', Environmental Science & Technology, 42(17), pp. 6340‑6346. View Source
- [2] Reitz, A.B. (2009) 'The role of sulfamide derivatives in medicinal chemistry: a patent review (2006‑2008)', Expert Opinion on Therapeutic Patents, 19(10), pp. 1449‑1459. View Source
